Methyltetrazine-PEG8-acid

Description

Propriétés

IUPAC Name |

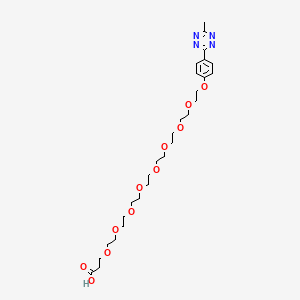

3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJSAIBRQJQXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Methyltetrazine-PEG8-Acid Click Chemistry: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, precision and efficiency in molecular conjugation are paramount. This guide provides a comprehensive exploration of the mechanism, applications, and practical protocols for Methyltetrazine-PEG8-acid, a cornerstone reagent in the field of bioorthogonal chemistry.

The Core Reaction: Inverse-Electron Demand Diels-Alder (IEDDA) Cycloaddition

The click chemistry of this compound is fundamentally driven by an inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring of the methyltetrazine moiety acts as the diene, and it rapidly and selectively reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][]

This bioorthogonal ligation is a two-step process:

-

Cycloaddition: The tetrazine and TCO undergo a [4+2] cycloaddition to form a highly unstable dihydropyridazine (B8628806) intermediate.[1][4]

-

Retro-Diels-Alder Reaction: This intermediate then spontaneously undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂).[1][5] This step is the thermodynamic driving force for the reaction, resulting in the formation of a stable pyridazine (B1198779) product.[4]

A key advantage of this reaction is that it is catalyst-free, proceeding efficiently under mild, aqueous conditions (e.g., PBS buffer, pH 6-9) and at physiological temperatures (room temperature to 37°C), making it ideal for use in sensitive biological systems.[2][6]

Key Components and Their Roles

The efficacy of this compound as a bioconjugation reagent is due to its well-defined trifunctional structure:

-

Methyltetrazine Moiety: This is the reactive "engine" of the molecule. The methyl group provides a crucial balance between reactivity and stability. Compared to unsubstituted tetrazines, methyltetrazines exhibit enhanced stability in aqueous solutions, which is a significant advantage for biological applications.[2][7] While more electron-withdrawing groups can increase the reaction rate, they often compromise stability.[1]

-

PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) linker, consisting of eight ethylene (B1197577) glycol units, serves several critical functions. It significantly increases the hydrophilicity and aqueous solubility of the entire molecule, preventing aggregation.[6][8] The PEG8 spacer also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the labeled species.[8][9] Furthermore, PEGylation is known to improve the pharmacokinetics and biodistribution of therapeutic molecules by increasing their hydrodynamic radius, thereby reducing renal clearance and prolonging circulation time.[8][10]

-

Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to a wide range of biomolecules. In the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS), the carboxylic acid can be readily converted to an active ester, which then efficiently reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[10][11][12]

Quantitative Data

The reaction between methyltetrazine and TCO is renowned for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions currently available.[5][6]

| Parameter | Value | Notes | References |

| Second-Order Rate Constant (k₂) for Methyltetrazine-TCO Reaction | 800 - 30,000 M⁻¹s⁻¹ | The rate is dependent on the specific structure and strain of the TCO derivative, as well as the substituents on the tetrazine ring.[2][4] | [2][4] |

| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 6-9; Room temperature (20-25°C) or 37°C. | The reaction is biocompatible and does not require a catalyst.[2][6] | [2][6] |

| Stability | Methyl-substituted tetrazines exhibit good stability in aqueous media. | This makes them a reliable choice for applications that require a robust reagent.[2] | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Two-Step Protein-Protein Conjugation

This protocol outlines the labeling of two different proteins and their subsequent conjugation.

Step 1: Activation of Protein 1 with a TCO-NHS Ester

-

Reagent Preparation:

-

Prepare a stock solution of the TCO-PEG-NHS ester (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Prepare Protein 1 in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.

-

-

Activation:

-

Purification:

-

Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column.[5]

-

Step 2: Activation of Protein 2 with this compound

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and sulfo-NHS to room temperature.[10]

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.[10]

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in ultrapure water.[10]

-

Prepare Protein 2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.

-

-

Activation and Conjugation:

-

Purification:

-

Purify the Methyltetrazine-labeled Protein 2 using a spin desalting column to remove unreacted reagents.[5]

-

Step 3: IEDDA Click Reaction

-

Conjugation:

-

Confirmation:

-

The final conjugate is now ready for use. Successful conjugation can be confirmed by techniques such as SDS-PAGE (observing a band shift), mass spectrometry (confirming the increased molecular weight), or HPLC.[13]

-

Visualizations

Reaction Mechanism

Caption: The IEDDA reaction between Methyltetrazine and TCO.

Experimental Workflow

Caption: Workflow for a two-step protein-protein conjugation.

Applications in Research and Drug Development

The unique characteristics of this compound chemistry have made it an invaluable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): This chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells and reducing off-target toxicity.[][15]

-

In Vivo Imaging: In pre-targeting strategies for PET or fluorescence imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing methyltetrazine-labeled imaging agent is administered, which "clicks" to the antibody, providing a high-contrast image.[7][9]

-

Protein Labeling and Functionalization: Researchers can attach a variety of probes, such as fluorescent dyes or biotin, to proteins to study their interactions, localization, and function within living cells.[9][]

-

Surface Functionalization: Biomolecules can be attached to surfaces like nanoparticles and microarrays for the development of novel biosensors and diagnostic devices.[]

-

Drug Delivery: The PEGylated nature and bioorthogonal reactivity are leveraged to create advanced drug delivery systems.[6][16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Methyltetrazine-PEG8-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Methyltetrazine-PEG8-NHS ester [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound, 2183440-33-5 | BroadPharm [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Methyltetrazine-PEG8-PFP ester, CAS 2353409-49-9 | AxisPharm [axispharm.com]

The Pivotal Role of the PEG8 Linker in Enhancing the Aqueous Solubility of Methyltetrazine-PEG8-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the eight-unit polyethylene (B3416737) glycol (PEG8) linker in modulating the solubility of the bioorthogonal reagent, Methyltetrazine-PEG8-acid. In the realm of bioconjugation and drug delivery, the precise control over the physicochemical properties of labeling and crosslinking agents is paramount. The inherent hydrophobicity of many small molecule bioorthogonal reagents, such as the parent Methyltetrazine-acid (B608996), can lead to challenges in aqueous environments, including aggregation and reduced bioavailability. This guide will explore the structural and functional contributions of the PEG8 linker, present available solubility data, detail experimental protocols for solubility determination, and illustrate the utility of this compound in relevant biological applications.

Introduction to this compound and the Importance of Solubility

This compound is a heterobifunctional linker that has gained significant traction in the fields of chemical biology and pharmaceutical sciences. It incorporates a highly reactive methyltetrazine moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological systems without interfering with native biochemical processes. The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, such as proteins, peptides, and small molecule drugs, through the formation of a stable amide bond.

The solubility of such reagents is a critical parameter that dictates their utility. Poor aqueous solubility can lead to several experimental challenges:

-

Aggregation: Hydrophobic molecules tend to aggregate in aqueous buffers, which can quench their reactivity and lead to inaccurate experimental results.

-

Handling Difficulties: Insoluble compounds are difficult to dissolve and accurately dispense, leading to variability in experimental setups.

-

Reduced Bioavailability: In the context of in vivo applications, poor solubility can significantly limit the bioavailability and efficacy of a therapeutic or imaging agent.

The inclusion of a polyethylene glycol (PEG) linker is a widely adopted strategy to overcome these limitations.

The Role of the PEG8 Linker

The PEG8 linker in this compound is a monodisperse chain of eight ethylene (B1197577) glycol units. Its primary role is to impart favorable physicochemical properties to the parent methyltetrazine-acid core.

2.1. Mechanism of Solubility Enhancement

Polyethylene glycol is a hydrophilic polymer. The repeating ethylene oxide units (–CH₂–CH₂–O–) can form hydrogen bonds with water molecules.[1] This interaction creates a hydration shell around the PEG chain, effectively increasing the overall water solubility of the molecule to which it is attached. The flexible nature of the PEG chain also contributes to its solubilizing effect by disrupting intermolecular interactions that can lead to aggregation.[1]

2.2. Additional Benefits of the PEG8 Linker

Beyond enhancing solubility, the PEG8 linker offers several other advantages:

-

Reduced Steric Hindrance: The linker acts as a spacer, physically separating the methyltetrazine moiety from the conjugated biomolecule. This can be crucial for ensuring that the reactivity of the tetrazine is not impeded by the bulk of the conjugation partner.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method to increase the hydrodynamic radius of a molecule. This can lead to reduced renal clearance and a longer circulation half-life in vivo.

-

Lowered Immunogenicity: The "stealth" properties conferred by the PEG hydration shell can help to reduce the immunogenicity of the conjugated molecule.[1]

Quantitative Data on Solubility

| Compound | Structure | Aqueous Solubility | Solubility in Organic Solvents | Reference(s) |

| Methyltetrazine-acid | (Structure without PEG linker) | Not explicitly stated; implied to be low. | Soluble in DMSO, DMF, THF. | [2][3][4] |

| Methyltetrazine-PEG4-acid | (Structure with a 4-unit PEG linker) | Soluble | Soluble in Water, DMSO, DMF, DCM. | [1][5][6] |

| This compound | (Structure with an 8-unit PEG linker) | Soluble. A value of 2.5 mg/mL (4.08 mM) has been reported for a suspended solution. | Soluble in Water, DMSO, DCM, DMF. | [7] |

| Methyltetrazine-PEG12-acid | (Structure with a 12-unit PEG linker) | Soluble | Not explicitly stated, but expected to be similar to other PEGylated versions. | [8] |

Note: The solubility of Methyltetrazine-acid in aqueous solutions is not explicitly quantified in the provided search results, but its solubility profile in organic solvents suggests it is significantly less hydrophilic than its PEGylated counterparts.

The data clearly indicates a trend where the inclusion and extension of the PEG linker correlates with increased aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers wishing to quantify the solubility of this compound or related compounds, the following experimental protocol, based on the widely used shake-flask method, can be employed.

4.1. Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the compound in a given solvent by allowing it to equilibrate with an excess of the solid compound over a defined period. The concentration of the dissolved compound in the supernatant is then determined analytically.

4.2. Materials and Reagents

-

This compound (or other compound of interest)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation (e.g., HPLC-UV or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for standard preparation

4.3. Detailed Methodology

-

Preparation of the Test Sample: Add an excess amount of the solid compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For finer particles, centrifugation at a controlled temperature is recommended to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analysis: Analyze the filtered supernatant and the standard solutions using a suitable analytical method.

-

HPLC-UV: This is a highly sensitive and specific method. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of the unknown sample is then determined from this curve.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is created by plotting absorbance at a specific wavelength against the concentration of the standards.

-

-

-

Calculation: The solubility is reported as the determined concentration of the saturated solution (e.g., in mg/mL or mM).

Visualizing the Role of this compound

5.1. Signaling Pathways and Experimental Workflows

The primary application of this compound is in bioconjugation. The following diagrams illustrate its structure and a typical experimental workflow for labeling a protein of interest.

Caption: Molecular components of this compound.

Caption: Experimental workflow for protein labeling.

Conclusion

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 1380500-88-8: Methyltetrazine-Acid | CymitQuimica [cymitquimica.com]

- 4. Methyltetrazine-acid, CAS 1380500-88-8 | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]

- 7. This compound, 2183440-33-5 | BroadPharm [broadpharm.com]

- 8. Methyltetrazine-PEG12-acid, 2183440-39-1 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Methyltetrazine-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-acid, a heterobifunctional linker integral to advancements in bioconjugation, targeted drug delivery, and proteomics. This document details a plausible synthetic pathway for this compound, its key chemical properties, and established experimental protocols for its application in amide bond formation and bioorthogonal tetrazine-TCO ligation. Quantitative data is presented in structured tables for clarity, and critical workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a versatile chemical tool that combines three key functional components: a reactive methyltetrazine moiety, a hydrophilic octaethylene glycol (PEG8) spacer, and a terminal carboxylic acid. This unique architecture allows for a two-step conjugation strategy, making it an invaluable linker for the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][2]. The methyltetrazine group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner, a cornerstone of "click chemistry"[3]. The carboxylic acid provides a versatile handle for conjugation to primary amines on proteins, peptides, or other molecules through stable amide bond formation[][5]. The intervening PEG8 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate[].

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C28H44N4O11 | [] |

| Molecular Weight | 612.7 g/mol | [] |

| CAS Number | 2183440-33-5 | [] |

| Purity | ≥95% | [] |

| Appearance | Solid | |

| Solubility | Water, DMSO, DCM, DMF | [] |

| Storage | -20°C, protected from light and moisture | [] |

Synthesis of this compound: A Proposed Pathway

-

Synthesis of a Methyltetrazine Precursor: Formation of a stable methyltetrazine derivative with a functional handle for PEGylation.

-

PEGylation: Attachment of the PEG8 chain to the methyltetrazine precursor.

-

Functional Group Transformation: Conversion of the terminal group of the PEG chain to a carboxylic acid.

A generalized workflow for this proposed synthesis is illustrated below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

The following is a generalized, multi-step protocol for the synthesis of this compound based on established chemical principles.

Step 1: Synthesis of a Functionalized Methyltetrazine Intermediate

This step would likely involve the reaction of acetonitrile with hydrazine in the presence of a catalyst, followed by oxidation to form the tetrazine ring. A plausible precursor would be a methyltetrazine with a functional group amenable to PEGylation, such as a hydroxyl or amino group.

-

Reaction Setup: Combine acetonitrile and a suitable hydrazine derivative in an appropriate solvent under an inert atmosphere.

-

Catalysis: Add a Lewis acid catalyst (e.g., Zinc Triflate).

-

Reaction: Stir the mixture at a specified temperature for a set duration.

-

Oxidation: Introduce an oxidizing agent (e.g., sodium nitrite (B80452) in acidic conditions) to form the tetrazine ring.

-

Purification: Purify the resulting methyltetrazine intermediate using column chromatography.

Step 2: PEGylation of the Methyltetrazine Intermediate

The functionalized methyltetrazine is then coupled to a protected PEG8 chain. In this example, a tert-butyl ester-protected PEG8-acid is used.

-

Reagent Preparation: Dissolve the methyltetrazine intermediate and HO-PEG8-COOtBu in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Coupling: Add a coupling reagent (e.g., DCC/DMAP or HATU/DIPEA).

-

Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

-

Workup and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield Methyltetrazine-PEG8-COOtBu.

Step 3: Hydrolysis to this compound

The final step is the deprotection of the carboxylic acid.

-

Deprotection: Dissolve the Methyltetrazine-PEG8-COOtBu in a suitable solvent (e.g., DCM).

-

Acidolysis: Add trifluoroacetic acid (TFA) and stir at room temperature.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Purification: Purify the final product, this compound, by preparative HPLC or recrystallization.

Applications and Experimental Protocols

This compound is a powerful tool for bioconjugation due to its dual reactivity. The following sections provide detailed protocols for its two primary applications.

Amide Bond Formation with Primary Amines

The carboxylic acid moiety of this compound can be activated to react with primary amines on biomolecules to form a stable amide bond.

| Coupling Reagent | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| EDC/NHS | >85 | >95 | Water-soluble byproducts, mild conditions | Less stable at neutral pH |

| HATU | >90 | >98 | High efficiency, fast reaction times | Higher cost |

| DCC/NHS | >80 | >95 | High activation efficiency | Insoluble DCU byproduct requires filtration |

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in reaction buffer immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound (10-20 fold molar excess over the protein), EDC (2-fold molar excess over the linker), and Sulfo-NHS (5-fold molar excess over the linker) in reaction buffer.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the protein solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

-

Caption: Workflow for amide coupling of this compound to a protein.

Tetrazine-TCO Bioorthogonal Ligation

The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder cycloaddition. This reaction is highly bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes.

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |

| Methyltetrazine & TCO | ~1,000 - 30,000 | Aqueous buffer, room temperature | [3] |

| General Tetrazine & TCO | up to 1 x 10⁶ | Varies with tetrazine substitution | [3] |

This protocol describes the "click" reaction between a tetrazine-functionalized molecule (prepared as in section 4.1.2) and a TCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-functionalized molecule (e.g., TCO-dye) in a compatible solvent (e.g., DMSO)

Procedure:

-

Reaction Setup:

-

To the solution of the tetrazine-functionalized molecule, add the TCO-functionalized molecule. A slight molar excess (1.1 to 2-fold) of the TCO-reagent is typically used.

-

-

Reaction:

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within minutes.

-

-

Analysis and Purification (if necessary):

-

The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine or by analytical techniques such as LC-MS or SDS-PAGE.

-

If necessary, purify the final conjugate to remove any unreacted TCO-molecule using size-exclusion chromatography.

-

References

An In-depth Technical Guide to Methyltetrazine-PEG8-acid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-acid, a heterobifunctional linker at the forefront of bioconjugation chemistry. Designed for both beginners and experienced researchers, this document details the core principles, experimental protocols, and applications of this versatile reagent, with a focus on its role in creating precisely engineered biomolecular conjugates for therapeutic and diagnostic applications.

Core Concepts: Understanding this compound

This compound is a powerful tool in the bioconjugator's toolbox, enabling the efficient and specific linkage of biomolecules. Its structure is composed of three key functional components:

-

Methyltetrazine Moiety: This is the bioorthogonal reactive group. The "methyl" group enhances the stability of the tetrazine ring.[1] This moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[2] This "click chemistry" reaction is highly efficient in biological media and does not require cytotoxic catalysts.[3]

-

PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic and flexible linker.[4] This component enhances the aqueous solubility of the molecule and its conjugates, reduces non-specific binding, and minimizes steric hindrance between the conjugated molecules.[1][4]

-

Carboxylic Acid Group: This terminal group provides a versatile handle for covalently attaching the linker to primary amine groups (e.g., lysine (B10760008) residues on proteins and antibodies) through the formation of a stable amide bond.[1] This reaction requires activation with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

The combination of these three components allows for a two-step conjugation strategy, providing precise control over the creation of complex biomolecular architectures.

Physicochemical and Kinetic Data

For reproducible results, it is crucial to understand the properties of this compound and the kinetics of its key reactions.

| Property | Value | Reference(s) |

| Chemical Formula | C28H44N4O11 | |

| Molecular Weight | 612.68 g/mol | |

| Appearance | Red crystalline solid | [5] |

| Purity | Typically ≥95% (HPLC) | [5] |

| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Chloroform | [5] |

| Storage Conditions | Store at -20°C, desiccated. Stable for up to 3 years in powder form. | [6] |

The reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) is characterized by its exceptional speed.

| Reaction Parameter | Value | Reference(s) |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | [2] |

| Second-Order Rate Constant (Tz-TCO Ligation) | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) | [7] |

| Byproducts | Dinitrogen gas (N₂) | [2] |

Experimental Protocols

This section provides detailed methodologies for the two key stages of bioconjugation using this compound: activation and conjugation to an amine-containing biomolecule, and the subsequent bioorthogonal reaction with a TCO-modified molecule.

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol details the steps for conjugating this compound to a protein or antibody through its primary amine groups.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Activation Buffer: 0.1 M MES, pH 4.5-5.0

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and Sulfo-NHS in the Activation Buffer. A common starting molar ratio is 1:1.2:1.2 (this compound:EDC:Sulfo-NHS).

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Biomolecule:

-

Immediately add the activated Methyltetrazine-PEG8-NHS ester solution to the biomolecule solution. A typical molar excess of the linker to the protein is 10-20 fold.

-

Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with the primary amines.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).

-

Protocol 2: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol describes the "click" reaction between the newly formed methyltetrazine-functionalized biomolecule and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

Methyltetrazine-functionalized biomolecule (from Protocol 1)

-

TCO-functionalized molecule (e.g., a fluorescent dye, drug molecule, or another biomolecule)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Ensure the methyltetrazine-functionalized biomolecule is in a suitable reaction buffer at a known concentration.

-

Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

-

-

iEDDA "Click" Reaction:

-

Add the TCO-functionalized molecule to the solution of the methyltetrazine-functionalized biomolecule. A slight molar excess (e.g., 1.5 equivalents) of the TCO-molecule is often used to ensure complete reaction.

-

Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (around 520-540 nm).[8]

-

-

Purification of the Final Conjugate:

-

If necessary, purify the final conjugate from excess TCO-functionalized molecule and any byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Key Applications and Workflows

The unique reactivity of this compound makes it a valuable reagent in a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.

Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is in the construction of ADCs. The linker allows for the precise attachment of a potent cytotoxic drug to a monoclonal antibody, creating a targeted therapeutic agent.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyltetrazine-PEG5-amine HCl salt | BroadPharm [broadpharm.com]

- 5. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions with Methyltetrazine-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inverse-electron-demand Diels-Alder (iEDDA) reaction, focusing on the application of Methyltetrazine-PEG8-acid. This powerful bioorthogonal conjugation tool is instrumental in advancing targeted therapeutics, molecular imaging, and complex biomolecular assembly.

Core Principles of the Tetrazine iEDDA Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments without the need for a catalyst.[1][2] This reaction involves a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][2]

The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] The process proceeds through a concerted [4+2] cycloaddition to form a transient bicyclic intermediate. This is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[1][2][3]

Key attributes of the iEDDA reaction include:

-

Exceptional Kinetics: It is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4][5]

-

High Specificity and Bioorthogonality: Tetrazines and strained alkenes react selectively with each other, ignoring the vast array of other functional groups present in biological systems.[1][4]

-

Biocompatibility: The reaction proceeds efficiently under mild, aqueous conditions (physiological pH and temperature) without the need for cytotoxic catalysts like copper.[3]

This compound: A Versatile Heterobifunctional Linker

This compound is a precisely engineered molecule for bioconjugation, featuring three key components:

-

Methyltetrazine Moiety: This electron-deficient ring system is the reactive "handle" for the iEDDA reaction. The methyl group enhances the stability of the tetrazine ring compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[6]

-

PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) linker is a hydrophilic spacer that improves the aqueous solubility of the molecule and its conjugates.[7][8] It also provides flexibility and spatial separation, minimizing steric hindrance and helping to preserve the native conformation and function of conjugated biomolecules.[]

-

Terminal Carboxylic Acid: This functional group allows for the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues on proteins and antibodies) through the formation of a stable amide bond, following activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][]

Quantitative Data

The efficiency of the iEDDA reaction is paramount for its application in biological systems, where reactants are often present at low concentrations. The following tables summarize key quantitative data regarding the kinetics, yield, and stability of methyltetrazine-based iEDDA reactions.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| 3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 | 9:1 Methanol:Water |

| Tetrazine and conformationally strained TCO | up to 3.3 x 10⁶ | Aqueous solution |

| Tetrazine carbamate (B1207046) and sTCO-acid | 23,800 ± 400 | 25% Acetonitrile/PBS |

| Monoaryltetrazines and TCO | 6000 | Water, 37°C |

Table 1: Representative second-order rate constants for tetrazine iEDDA reactions. The reaction between tetrazines and TCO is exceptionally fast, allowing for efficient labeling at low micromolar concentrations.[3][6][11]

| Parameter | Observation | Conditions |

| Reaction Yield | >94% - 97% | Equimolar reactants (TCO-antibody and ¹⁸F-labeled tetrazine) at room temperature.[12] Nearly quantitative at low µM concentrations.[13] |

| Stability of Methyltetrazine | Electron-donating groups (like methyl) generally enhance stability. | Pyridyl and phenyl substituted (electron-rich) tetrazines show >75% remaining after 12 hours at 37°C in 1:9 DMSO/PBS (pH 7.4).[6] |

| Stability of Dihydropyridazine Product | Stable in water, with slow isomerization/oxidation to a more stable pyridazine (B1198779) form over hours to days.[6][11][14] | The conversion can be accelerated by heating in an aqueous solution in the presence of air.[14][15] |

| In Vivo Stability of Conjugate | ¹⁸F-labeled tetrazine-TCO conjugate showed 63% intact after 4 hours in vivo. | Murine model. |

Table 2: Reaction Yield and Stability Data for Tetrazine-TCO Ligation Products.

Experimental Protocols

This section provides detailed methodologies for the two key stages of bioconjugation using this compound: activation of the carboxylic acid and conjugation to an amine-containing biomolecule, followed by the iEDDA reaction with a TCO-modified molecule.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) via its primary amines, followed by the bioorthogonal reaction with a TCO-functionalized molecule.

A. Activation of this compound and Conjugation to Protein

-

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

-

Procedure:

-

Reagent Preparation: Equilibrate this compound, EDC, and Sulfo-NHS to room temperature. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Prepare fresh stock solutions of EDC and Sulfo-NHS in ultrapure water or Activation Buffer (e.g., 10 mg/mL).

-

Protein Preparation: Prepare the protein to be conjugated at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Activation and Conjugation:

-

To the protein solution, add the this compound stock solution to achieve the desired molar excess (typically 10-20 fold excess relative to the protein).

-

Add EDC and Sulfo-NHS to the reaction mixture. A typical starting concentration is 5 mM EDC and 10 mM Sulfo-NHS.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

Purification: Remove excess, unreacted this compound and crosslinking reagents using a desalting column equilibrated with a suitable buffer, such as PBS at pH 7.4.

-

B. iEDDA Reaction with a TCO-Containing Molecule

-

Materials:

-

Purified Protein-Methyltetrazine-PEG8 conjugate

-

TCO-containing molecule (e.g., fluorescent dye, drug molecule)

-

Compatible solvent (e.g., DMSO)

-

-

Procedure:

-

Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent like DMSO.

-

Click Reaction: Add the TCO-containing molecule to the purified protein-Methyltetrazine-PEG8 conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes.

-

Final Purification (Optional): If necessary, purify the final conjugate to remove any excess TCO-containing molecule using size-exclusion chromatography.

-

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the core chemical transformations and a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorbyt.com [biorbyt.com]

- 11. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyltetrazine-PEG8-acid: A Versatile Tool for Bioorthogonal Ligation and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, targeted drug delivery, and molecular imaging, the need for precise and efficient molecular tools is paramount. Methyltetrazine-PEG8-acid has emerged as a key enabling reagent, offering a powerful combination of bioorthogonal reactivity, enhanced aqueous solubility, and versatile conjugation capabilities. This technical guide provides a comprehensive overview of the core features, benefits, and applications of this compound, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations to support its practical implementation in research and development.

This compound is a heterobifunctional linker that incorporates three key components: a methyltetrazine moiety, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid. The methyltetrazine group is the cornerstone of its bioorthogonal reactivity, participating in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][][4] The PEG8 spacer significantly enhances the hydrophilicity and solubility of the molecule and any subsequent conjugates in aqueous buffers.[2][5][6] This flexible spacer also minimizes steric hindrance, facilitating efficient conjugation between large biomolecules.[1][6] The terminal carboxylic acid provides a versatile handle for covalent attachment to primary amines on proteins, antibodies, or other biomolecules through stable amide bond formation.[1][]

This unique combination of features makes this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the construction of targeted imaging probes, and the functionalization of surfaces and nanoparticles.[1][][8]

Core Features and Chemical Properties

This compound is a versatile building block for advanced bioconjugation strategies. Its key features are summarized below.

| Feature | Description | References |

| Molecular Formula | C₂₈H₄₄N₄O₁₁ | [5] |

| Molecular Weight | 612.67 g/mol | [5][9] |

| CAS Number | 2183440-33-5 | [1][][5][9] |

| Purity | Typically >95% | [2][][5] |

| Physical Form | Red oil | [2] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [2][5] |

| Storage | Store at -20°C, protected from light and moisture | [1][2][5] |

Key Benefits and Applications

The unique molecular architecture of this compound provides several key benefits, making it a preferred choice for a variety of applications in research and drug development.

Benefits:

-

Biocompatibility: The iEDDA reaction is bioorthogonal and catalyst-free, making it suitable for applications in living systems.[2][10]

-

Ultrafast Kinetics: The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations.[2][10][11]

-

High Specificity: The methyltetrazine-TCO ligation is highly selective, with no cross-reactivity with other functional groups found in biological systems.[2][12]

-

Enhanced Solubility: The hydrophilic PEG8 spacer improves the aqueous solubility of the molecule and its conjugates.[1][2][5]

-

Reduced Steric Hindrance: The flexible PEG linker minimizes steric interference, facilitating conjugation between large biomolecules.[1][6]

-

Dual Functionality: The presence of both a bioorthogonal handle (methyltetrazine) and a traditional conjugation group (carboxylic acid) allows for versatile, multi-step conjugation strategies.[1]

Applications:

-

Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[1]

-

Probe Development: It facilitates the construction of tetrazine-modified probes for various imaging modalities and diagnostic assays.[1]

-

Bioconjugation: It enables the coupling of a wide range of biomolecules, including proteins, peptides, and nucleic acids.[1][]

-

Drug Delivery: It supports the development of multifunctional drug delivery systems with improved circulation times and targeting capabilities.[1][]

-

Surface Functionalization: It can be used to modify the surfaces of nanoparticles, microarrays, and other materials for various biomedical applications.[]

-

In Vivo Imaging: The bioorthogonal nature of the methyltetrazine-TCO reaction makes it ideal for pre-targeted imaging strategies in living organisms.[13][14][15]

Quantitative Data

The efficiency of the bioorthogonal ligation using this compound is underscored by its rapid reaction kinetics. The following table summarizes key quantitative data related to the methyltetrazine-TCO reaction.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k) | ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO | [11][16] |

| > 800 M⁻¹s⁻¹ | General | [16] | |

| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [16] | |

| Reaction pH | 6.0 - 9.0 | PBS buffer | [10][16] |

| Reaction Temperature | Room temperature (20-25°C) is generally sufficient. Can be performed at 4°C to 37°C. | [10][16] | |

| Reaction Time | 10 - 60 minutes | At room temperature | [17] |

| 30 - 120 minutes | At 4°C | [17] |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using this compound and TCO-NHS ester

This protocol outlines the conjugation of two proteins (Protein A and Protein B) using a heterobifunctional linker strategy. Protein A is first modified with this compound via amide coupling, and Protein B is modified with a TCO-NHS ester. The two modified proteins are then conjugated via the bioorthogonal iEDDA reaction.

Materials:

-

This compound

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)

-

Protein A and Protein B

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns

Procedure:

Step 1: Modification of Protein A with this compound

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and sulfo-NHS to room temperature.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mg/mL stock solution of EDC in ultrapure water.

-

Prepare a 10 mg/mL stock solution of sulfo-NHS in ultrapure water.

-

-

Protein Preparation:

-

Dissolve Protein A in Reaction Buffer to a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a spin desalting column.

-

-

Activation and Conjugation:

-

Add the this compound stock solution to the Protein A solution to achieve a 10-20 fold molar excess relative to the protein.

-

Add EDC and sulfo-NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively.[18]

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[18]

-

-

Purification:

Step 2: Modification of Protein B with TCO-NHS ester

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM solution of TCO-PEG-NHS ester in anhydrous DMSO.[19]

-

-

Protein Preparation:

-

Dissolve 100 µg of Protein B in 100 µL of PBS-based solution and add 5 µL of 1 M NaHCO₃.[12]

-

-

Conjugation:

-

Purification:

-

Remove non-reactive TCO-PEG-NHS ester using a spin desalting column.[12]

-

Step 3: Bioorthogonal Ligation of Modified Proteins

-

Reaction Setup:

-

Mix the purified Methyltetrazine-Protein A conjugate with the purified TCO-Protein B conjugate in a 1:1 molar ratio. A slight excess (1.1 to 1.5 equivalents) of one reagent can be used to drive the reaction to completion.[10]

-

-

Incubation:

-

Purification (Optional):

-

If necessary, the final protein-protein conjugate can be purified from any unreacted components using size-exclusion chromatography.[16]

-

Protocol 2: Live-Cell Labeling

This protocol provides a general workflow for labeling the surface of live cells that have been metabolically or genetically engineered to express a TCO-modified protein or glycan.

Materials:

-

Cy5-Methyltetrazine-PEG8-acid conjugate (or other fluorescently labeled this compound)

-

Live cells expressing TCO on the cell surface

-

Cell culture medium (e.g., DMEM)

-

Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of the fluorescent this compound conjugate in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Culture cells expressing the TCO handle to the desired confluency.

-

Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any residual media components.

-

-

Labeling Reaction:

-

Washing:

-

Remove the labeling medium and wash the cells 2-3 times with PBS or HBSS to remove any unbound probe.[11]

-

-

Imaging:

-

The cells are now ready for visualization by fluorescence microscopy.

-

Visualizations

Experimental Workflow: Two-Step Protein-Protein Conjugation

References

- 1. This compound, CAS 2183440-33-5 | AxisPharm [axispharm.com]

- 2. Methyltetrazine-PEG8-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 2183440-33-5 | BroadPharm [broadpharm.com]

- 6. Methyltetrazine-PEG8-NHS ester [myskinrecipes.com]

- 8. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]

- 9. biorbyt.com [biorbyt.com]

- 10. benchchem.com [benchchem.com]

- 11. leica-microsystems.com [leica-microsystems.com]

- 12. broadpharm.com [broadpharm.com]

- 13. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 15. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Methyltetrazine-PEG8-acid: An In-depth Technical Guide for Chemical Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-acid is a heterobifunctional linker that has emerged as a powerful tool in the field of chemical biology. Its unique architecture, featuring a reactive methyltetrazine moiety, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and efficient construction of complex bioconjugates. This guide provides a comprehensive overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its use in research and drug development.

The primary utility of this compound lies in its dual functionality. The carboxylic acid group allows for straightforward conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through stable amide bond formation. The methyltetrazine group participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction, with strained alkenes like trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast, highly specific, and can be performed in complex biological environments without interfering with native cellular processes.[1][2][3] The PEG8 spacer enhances aqueous solubility, improves pharmacokinetics, and provides spatial separation between the conjugated molecules.[2][3]

Core Properties and Reactivity

This compound is a versatile reagent for bioconjugation, offering a balance of reactivity and stability.[4] The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines, a crucial feature for multi-step procedures and in vivo applications.[5]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C28H44N4O11 | [4] |

| Molecular Weight | 612.68 g/mol | [1] |

| Appearance | Red solid/oil | |

| Solubility | Water, DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, desiccated, protected from light | [2][4] |

Reaction Kinetics

The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known.[6] While the exact second-order rate constant can vary depending on the specific TCO derivative and reaction conditions, tetrazine-PEG linkers have reported reaction rates of approximately 2000 M⁻¹s⁻¹.[1]

| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| Tetrazine-PEG | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [1] |

| 3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [7] |

| Tetrazine and conformationally strained TCO | up to 3.3 x 10⁶ M⁻¹s⁻¹ | Aqueous solution | [7] |

Applications in Chemical Biology

The unique properties of this compound make it a valuable tool for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and advanced cellular and in vivo imaging.

Antibody-Drug Conjugates (ADCs)

This compound serves as a key component in the modular synthesis of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells.[2][3] The linker connects the tumor-targeting antibody to the therapeutic payload.

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used as a versatile linker to connect the target-binding ligand and the E3 ligase ligand.[8][9]

References

- 1. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, CAS 2183440-33-5 | AxisPharm [axispharm.com]

- 4. This compound, 2183440-33-5 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

Methodological & Application

Application Notes and Protocols: Antibody Conjugation Using Methyltetrazine-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies with Methyltetrazine-PEG8-acid. This method is a cornerstone of modern bioconjugation, enabling the site-specific attachment of a variety of molecules, such as fluorescent dyes, cytotoxic drugs for Antibody-Drug Conjugates (ADCs), or imaging agents for in vivo studies.[1] The protocol is based on a two-step process. First, the carboxylic acid group of the this compound linker is activated and covalently attached to primary amines (e.g., lysine (B10760008) residues) on the antibody. The second step involves a highly efficient and bioorthogonal "click chemistry" reaction, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, between the methyltetrazine moiety on the antibody and a trans-cyclooctene (B1233481) (TCO)-modified molecule.[2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential immunogenicity.[4]

The methyltetrazine-TCO reaction is exceptionally fast, with second-order rate constants reaching up to 3.3 × 10⁶ M⁻¹s⁻¹, and proceeds efficiently in biological media without the need for a catalyst.[2][3] This makes the system ideal for applications requiring high specificity and rapid conjugation at low concentrations.[5]

Core Principles of Reactivity

The versatility of this compound lies in its heterobifunctional nature, featuring a terminal carboxylic acid and a highly reactive methyltetrazine group.[1]

-

Amine-Reactive Conjugation: The carboxylic acid group can be activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), to form a stable intermediate that readily reacts with primary amines on the antibody to form a stable amide bond.[1]

-

Bioorthogonal Click Chemistry: The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[1] This reaction is termed "bioorthogonal" as it occurs with high specificity and does not interfere with biological functional groups.[1]

Experimental Protocols

This section details the step-by-step procedures for antibody purification, activation of this compound, conjugation to the antibody, and the final click reaction with a TCO-modified molecule.

Materials and Reagents

| Reagent/Material | Supplier Example | Notes |

| Antibody (e.g., IgG) | Various | Ensure antibody is in an amine-free buffer (e.g., PBS). If not, purification is required. |

| This compound | BroadPharm, AxisPharm | Store at -20°C, desiccated.[1] |

| TCO-containing molecule | Various | The molecule to be conjugated to the antibody (e.g., TCO-PEG-fluorophore, TCO-drug). |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Prepare fresh stock solution in ultrapure water.[1] |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | Prepare fresh stock solution in ultrapure water.[1] |

| Anhydrous DMSO | Sigma-Aldrich | For preparing stock solutions of this compound. |

| Phosphate Buffered Saline (PBS), pH 7.2-7.5 | Various | Amine-free buffer for conjugation. |

| MES Buffer (0.1 M, pH 4.5-5.0) | Various | Optional buffer for the activation step.[1] |

| Desalting Spin Columns | Thermo Fisher Scientific | For purification of the antibody conjugate.[6][] |

| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | For antibody purification and buffer exchange.[8] |

Step 1: Antibody Preparation and Purification

It is critical to remove any amine-containing substances, such as Tris or glycine, and stabilizing proteins like BSA from the antibody solution, as these will compete with the antibody for conjugation.[8]

-

Buffer Exchange: If necessary, exchange the antibody buffer to an amine-free buffer like PBS (pH 7.2-7.5). This can be achieved using desalting spin columns or centrifugal filter units.[6][8]

-

Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in PBS.[][8]

-

Purity Check: Confirm the antibody concentration and purity using a spectrophotometer at 280 nm (A280) or a protein assay like BCA or Bradford.[9]

Step 2: Activation of this compound and Conjugation to Antibody

This step involves the activation of the carboxylic acid group of the linker and its subsequent reaction with the antibody's primary amines.

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[8]

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).[1]

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in ultrapure water immediately before use.[1]

-

-

Activation and Conjugation Reaction:

-

To the prepared antibody solution (1-2 mg/mL in PBS, pH 7.2-7.5), add the this compound stock solution to achieve a 10-20 fold molar excess relative to the antibody.[1]

-

Add EDC and sulfo-NHS to the reaction mixture. A final concentration of 5 mM EDC and 10 mM sulfo-NHS is a good starting point.[1]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[1] Alternatively, the reaction can be carried out overnight at 4°C.

-

Step 3: Purification of the Antibody-Methyltetrazine Conjugate

Removal of excess, unreacted linker and crosslinking reagents is crucial for the subsequent click reaction.

-

Purification: Purify the antibody-Methyltetrazine conjugate using a desalting spin column or size-exclusion chromatography (SEC).[1][]

-

Buffer Exchange: Equilibrate the column with PBS (pH 7.4) before use.[1]

-

Characterization (Optional): The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the tetrazine group (around 520 nm) and the antibody (280 nm).

Step 4: IEDDA "Click" Reaction with a TCO-Containing Molecule

This final step involves the bioorthogonal reaction between the tetrazine-modified antibody and a TCO-modified molecule.

-

Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).[1]

-

Click Reaction:

-

Final Purification: Remove the excess TCO-containing molecule using a desalting spin column or SEC, following the same procedure as in Step 3.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Reference(s) |

| Antibody Concentration | 1-2 mg/mL | [][8] |

| This compound Molar Excess | 10-20 fold | [1] |

| EDC Final Concentration | ~5 mM | [1] |

| Sulfo-NHS Final Concentration | ~10 mM | [1] |

| Conjugation Reaction Time | 1-2 hours at RT or overnight at 4°C | [1] |

| TCO-Molecule Molar Excess | 1.5-5 fold | [1] |

| Click Reaction Time | < 1 hour at RT | [1] |

| Expected Antibody Recovery | > 80% | [3] |

Visualizations

Caption: Experimental workflow for antibody conjugation.

Caption: Chemical reaction pathway for conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Methyltetrazine-amino-PEG8-amine (EVT-15519392) [evitachem.com]

- 5. Tetrazine | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 8. furthlab.xyz [furthlab.xyz]

- 9. nanocomposix.com [nanocomposix.com]

Application Notes and Protocols for Methyltetrazine-PEG8-acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. This approach combines the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, connected by a chemical linker. The choice of linker is critical to the stability, efficacy, and safety of the ADC. Methyltetrazine-PEG8-acid is a heterobifunctional linker that leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction offers rapid, specific, and high-yield conjugation under mild, aqueous conditions, making it an ideal tool for ADC development.[1]

The integrated polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG8 linker, enhances the hydrophilicity of the overall ADC construct. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and positively influence the pharmacokinetic properties of the ADC.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H44N4O11 | [5] |

| Molecular Weight | 612.67 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water, DMSO, DMF | [5] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [6] |

ADC Development Workflow using this compound

The overall workflow for developing an ADC using this compound involves a two-step conjugation strategy. First, the antibody is modified with a TCO group, and the cytotoxic payload is conjugated to the this compound linker. Subsequently, the TCO-modified antibody is reacted with the linker-payload construct via the iEDDA click reaction.

Experimental Protocols

Protocol 1: TCO-Modification of the Antibody

This protocol describes the modification of a monoclonal antibody with a TCO group using a TCO-NHS ester.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

TCO-PEGx-NHS ester (the length of the PEG linker can be varied)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation:

-

TCO-NHS Ester Stock Solution:

-

Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[6]

-

-

Labeling Reaction:

-

Quenching (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[6]

-

-

Purification:

-

Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[9]

-

-

Characterization:

Protocol 2: Conjugation of this compound to a Cytotoxic Payload

This protocol describes the conjugation of this compound to a payload containing a primary amine via amide bond formation.

Materials:

-

This compound

-

Cytotoxic payload with a primary amine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMF or DMSO

-

Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Reverse-phase HPLC for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.2 (Acid:EDC:Sulfo-NHS).

-

Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester.

-

-

Conjugation to Payload:

-

Dissolve the amine-containing payload in the Coupling Buffer.

-

Add the activated Methyltetrazine-PEG8-NHS ester solution to the payload solution. A slight molar excess of the activated linker may be used.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the Methyltetrazine-PEG8-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.[9]

-

-

Characterization:

-

Confirm the structure and purity of the product by LC-MS and NMR.[9]

-

Protocol 3: Bioorthogonal Ligation of TCO-Antibody and Methyltetrazine-PEG8-Payload

This protocol describes the final "click" reaction to form the ADC.

Materials:

-

TCO-modified antibody

-

Methyltetrazine-PEG8-Payload

-

Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification of the ADC:

-

Purify the resulting ADC from excess linker-payload and other reaction components. Common purification methods include:

-

Size Exclusion Chromatography (SEC): Effective for separating the large ADC from smaller, unreacted components.[12]

-

Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DARs).[13]

-

Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[6]

-

-

Characterization of the ADC

Thorough characterization of the purified ADC is essential to ensure its quality, consistency, and to understand its structure-activity relationship.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[8]

Method 1: UV-Vis Spectrophotometry

This method is relatively simple but requires that the drug and antibody have distinct absorbance maxima.[14]

-

Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the absorbance maximum of the payload (λmax_drug).

-

Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law, correcting for the absorbance of the other component at each wavelength.

-

The DAR is the molar ratio of the payload to the antibody.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more accurate determination of the DAR and can also reveal the distribution of different drug-loaded species.[15]

-

The ADC sample is typically analyzed under denaturing conditions using reverse-phase chromatography coupled to a mass spectrometer.

-

The mass of the intact ADC or its subunits (light and heavy chains after reduction) is measured.

-

The number of conjugated drug molecules can be determined from the mass shift relative to the unconjugated antibody or subunit.

-

The average DAR is calculated by a weighted average of the different drug-loaded species observed in the mass spectrum.[15]

In Vitro and In Vivo Evaluation